
2-(methylsulfanyl)cyclobutan-1-ol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)cyclobutan-1-ol, Mixture of diastereomers, is a chemical compound that consists of a cyclobutane ring with a hydroxyl group and a methylsulfanyl group attached to it. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)cyclobutan-1-ol typically involves the reaction of a cyclobutane derivative with a sulfur-containing reagent. One common method is the reaction of cyclobutanone with methylthiolate under basic conditions to introduce the methylsulfanyl group. The resulting product is then subjected to reduction to obtain the desired alcohol.
Industrial Production Methods
Industrial production of 2-(methylsulfanyl)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification techniques such as distillation and chromatography are employed to isolate the mixture of diastereomers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane compounds.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and asymmetric synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(ethylsulfanyl)cyclobutan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
2-(methylsulfanyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
2-(methylsulfanyl)cyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(methylsulfanyl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring, hydroxyl group, and methylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H10OS |
|---|---|
Molekulargewicht |
118.20 g/mol |
IUPAC-Name |
2-methylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C5H10OS/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
FAUKVWMNPKIYAV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1CCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


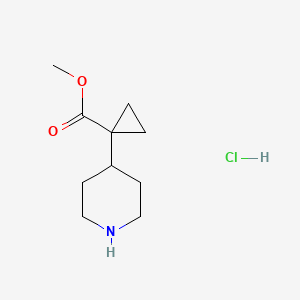
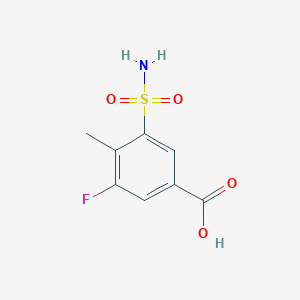
![7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B13514419.png)

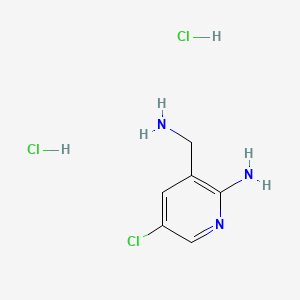
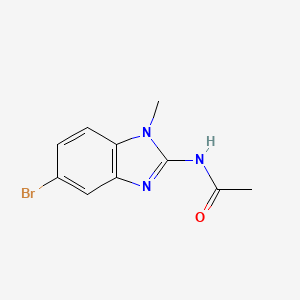
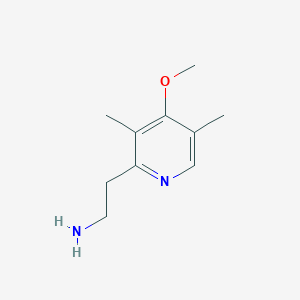
![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)



![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)
